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Abstract
Molybdenum disulfide (MoS₂), a prominent member of the two-dimensional (2D) transition

metal dichalcogenide (TMD) family, has garnered significant research interest due to its unique

electronic and optical properties, which are intimately linked to its vibrational characteristics.

Phonons, the quantized modes of lattice vibration, play a crucial role in determining the

material's thermal conductivity, electron-phonon coupling, and overall device performance. This

guide provides a comprehensive technical overview of the phonon modes in 2D MoS₂, focusing

on their fundamental principles, layer-dependent behavior, and the experimental and

theoretical methodologies used for their characterization. We present a detailed summary of

key phonon frequencies, experimental protocols for their measurement, and visual

representations of vibrational modes and characterization workflows to serve as an essential

resource for researchers in the field.

Introduction to Phonon Modes in MoS₂
The crystal structure of MoS₂ consists of a single layer of molybdenum atoms hexagonally

packed between two layers of sulfur atoms. These S-Mo-S layers are held together by strong

covalent bonds, while adjacent layers in multilayer structures are coupled by weaker van der

Waals forces. This anisotropy is fundamental to the material's layer-dependent properties.
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In its bulk form (2H polytype), MoS₂ has a centrosymmetric structure belonging to the D₆ₕ

space group, resulting in 18 phonon branches.[1][2] In contrast, monolayer MoS₂ lacks

inversion symmetry (D₃ₕ point group), which alters the selection rules for spectroscopic

techniques like Raman and infrared (IR) spectroscopy.[3][4] The vibrational modes of MoS₂ can

be broadly categorized into:

Acoustic Modes: Three branches (longitudinal acoustic - LA, transverse acoustic - TA, and

out-of-plane acoustic/flexural - ZA) whose frequency approaches zero at the Brillouin zone

center (Γ point).

Optical Modes: Higher frequency modes involving the relative motion of atoms within the unit

cell. These are particularly important for spectroscopic characterization.

The most studied optical phonons in 2D MoS₂ are the in-plane E' (E₂g¹ in bulk) and the out-of-

plane A₁' (A₁g in bulk) modes, which are readily detectable using Raman spectroscopy.[1][5]

Key Phonon Modes and Their Layer Dependence
The vibrational frequencies of phonon modes in MoS₂ are highly sensitive to the number of

layers, a phenomenon that is routinely used to identify layer thickness.[1][6] This dependence

arises from the interplay between long-range Coulombic interactions and interlayer van der

Waals forces.[5]

High-Frequency Intralayer Modes
Two primary Raman-active modes are used to characterize MoS₂:

E₂g¹ Mode: This mode corresponds to the in-plane, opposite vibration of Mo and S atoms.[7]

As the number of layers increases from monolayer to bulk, the frequency of the E₂g¹ mode

decreases (red-shifts). This is attributed to enhanced dielectric screening of the long-range

Coulomb interactions between the atoms in thicker samples.[5]

A₁g Mode: This mode involves the out-of-plane vibration of sulfur atoms in opposite

directions.[7] In contrast to the E₂g¹ mode, the A₁g mode frequency increases (blue-shifts)

with an increasing number of layers. This stiffening is due to the restoring forces from the

weak interlayer van der Waals interactions, which act as an additional harmonic potential.[8]

[9]
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The distinct and opposite shifts of these two modes make their frequency difference (Δω =

ωA₁g - ωE₂g¹) a reliable indicator of the number of layers in a sample.[10]

Low-Frequency Interlayer Modes
In multilayer MoS₂, the weak interlayer forces give rise to new, low-frequency phonon modes

where entire layers move as rigid units. These modes provide direct insight into the interlayer

coupling strength.

Shear Mode (C or S): This mode involves the rigid in-plane sliding of adjacent layers against

each other. The frequency of the shear mode decreases as the number of layers increases.

[11][12]

Layer-Breathing Mode (LBM): This mode corresponds to the out-of-plane, accordion-like

oscillation of the layers. The frequency of the LBM increases with the number of layers.[11]

[13]

Infrared (IR) Active Modes
Due to selection rules, some phonon modes are not Raman-active but can be probed with

infrared spectroscopy. In monolayer MoS₂, the key IR-active modes are the A₂" and E' modes.

In bulk MoS₂, the corresponding modes are A₂ᵤ and E₁ᵤ.[4] The E₁ᵤ mode, an in-plane

vibration, has been observed in bulk MoS₂ at approximately 382 cm⁻¹.[14]

Davydov Splitting
In multilayer crystals with more than one formula unit per primitive cell, the interlayer

interactions can cause a splitting of the intralayer vibrational modes. This phenomenon, known

as Davydov splitting, leads to the appearance of multiple peaks for a single mode, with the

number of components often correlating with the number of layers.[15][16] This effect is

particularly noticeable for the A₁g mode at low temperatures and provides a sensitive probe of

the interlayer coupling.[15][17]

Quantitative Data Summary
The following tables summarize the experimentally measured and theoretically calculated

frequencies of the primary phonon modes in MoS₂ as a function of the number of layers (N).
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Number of
Layers (N)

E₂g¹ (cm⁻¹) A₁g (cm⁻¹)
Frequency
Difference
(Δω) (cm⁻¹)

Reference(s)

1 (Monolayer) ~384 - 386.5 ~403 - 406.5 ~19 - 20 [1][8][18]

2 (Bilayer) ~383 ~406 - 410.4 ~23 - 27.4 [1][19]

3 (Trilayer) ~383 ~407 ~24 [1]

4 ~382.5 ~407.5 ~25 [1]

>6 (Bulk) ~382 - 383 ~408 - 409 ~26 [1][8]

Table 1: Layer-

dependent

frequencies of

the primary

Raman-active

modes E₂g¹ and

A₁g in 2H-MoS₂.

Number of Layers
(N)

Shear Mode (cm⁻¹)
Layer-Breathing
Mode (cm⁻¹)

Reference(s)

2 (Bilayer) ~23 ~38 - 40 [20]

3 (Trilayer) ~28 ~32 [12]

4 ~30 ~26 [12]

5 ~31 ~22 [12]

Bulk ~33.7 N/A [12]

Table 2: Frequencies

of low-frequency

interlayer shear and

breathing modes in

2H-MoS₂.
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Mode
Symmetry
(Bulk)

Symmetry
(Monolayer)

Frequency
(cm⁻¹)

Activity
Reference(s
)

In-plane

optical
E₁ᵤ E' ~382

IR (Bulk), IR

& Raman

(1L)

[4][14]

Out-of-plane

optical
A₂ᵤ A₂" ~463-466 IR [4][21]

In-plane

optical
E₂g¹ E' ~383 Raman [4][8]

Out-of-plane

optical
A₁g A₁' ~408 Raman [4][8]

Table 3: Key

optical

phonon

modes at the

Γ-point for

bulk and

monolayer

MoS₂.

Experimental and Theoretical Protocols
Characterizing the phonon modes of 2D MoS₂ requires a combination of sophisticated

experimental techniques and theoretical calculations.

Experimental Methodologies
Raman spectroscopy is the most common non-destructive technique for probing the vibrational

modes of MoS₂.

Principle: Involves inelastic scattering of monochromatic light (from a laser). Incident photons

excite phonons in the material, causing the scattered photons to lose (Stokes) or gain (anti-

Stokes) energy. The energy shift corresponds to the phonon frequency.
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Sample Preparation: MoS₂ flakes are typically prepared by mechanical exfoliation from a

bulk crystal or grown by chemical vapor deposition (CVD) on a substrate (e.g., SiO₂/Si).[8]

[18] For studies of interlayer modes, suspended samples may be used to minimize substrate

effects.[22]

Instrumentation: A confocal Raman microscope is used. A laser (e.g., 514 nm or 532 nm) is

focused onto the sample through a high numerical aperture objective lens.[18][23] The

backscattered light is collected by the same objective, passed through an edge or notch filter

to remove the elastically scattered (Rayleigh) light, and then dispersed by a grating onto a

CCD detector.[8][18] For low-frequency modes (<50 cm⁻¹), specialized systems with multiple

gratings or volume Bragg grating filters are required.[18]

Data Acquisition: Spectra are collected from different points on the sample to identify flakes

of varying thickness. The number of layers is typically confirmed by the frequency difference

between the E₂g¹ and A₁g peaks and may be correlated with atomic force microscopy (AFM)

measurements.[8]

IXS is a powerful tool for mapping the full phonon dispersion relations across the entire

Brillouin zone, which is not possible with optical techniques like Raman that are limited to the

zone center (q≈0).

Principle: High-energy X-ray photons from a synchrotron source are scattered inelastically

from the sample. By measuring the energy and momentum change of the X-rays, the energy

and momentum of the phonons can be determined.[24][25]

Instrumentation: Requires a dedicated high-resolution IXS beamline at a synchrotron facility.

The setup consists of a high-brilliance X-ray source, a high-resolution monochromator to

select the incident energy, the sample mounted on a goniometer, and an analyzer

spectrometer to measure the energy of the scattered X-rays.[26]

Methodology: Measurements are performed by setting the momentum transfer (Q) and

scanning the energy transfer.[2] By repeating this process for various Q vectors along high-

symmetry directions (e.g., Γ-K-M-Γ) in the Brillouin zone, the complete phonon dispersion

curves can be constructed.[24][27]
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HeSE is a surface-sensitive technique with extremely high energy resolution, ideal for studying

low-energy surface phonons and dynamics.

Principle: A spin-polarized beam of low-energy ³He atoms is scattered from the sample

surface. Magnetic fields are used to precess the nuclear spins before and after scattering.

Any energy exchange with surface phonons alters the atom's velocity and, consequently, the

total spin precession angle. This change is measured as a loss of spin polarization, from

which the energy transfer is calculated.[28][29]

Instrumentation: A HeSE spectrometer consists of a source for generating a supersonic ³He

beam, spin-polarizing elements, precession solenoids, a sample chamber in ultra-high

vacuum, and a spin-analyzer and detector.[30]

Methodology: The polarization of the scattered beam is measured as a function of the

magnetic field strength in the precession solenoids. This allows for the measurement of the

intermediate scattering function, I(Q,t), which provides direct information on surface

dynamics and phonon lifetimes on picosecond to nanosecond timescales.[29]

Theoretical Methodology: First-Principles Calculations
First-principles calculations, primarily based on Density Functional Theory (DFT), are essential

for predicting and interpreting the vibrational properties of MoS₂.

Principle: DFT is a quantum mechanical method used to calculate the electronic structure of

materials. Phonon frequencies and dispersion relations are typically calculated using Density

Functional Perturbation Theory (DFPT).[31][32] DFPT calculates the second derivatives of

the total energy with respect to atomic displacements, which yields the interatomic force

constants and the dynamical matrix. Diagonalizing the dynamical matrix gives the phonon

frequencies and eigenvectors for any wavevector q.[32]

Computational Details:

Software: Quantum ESPRESSO, VASP, ABINIT.[32]

Exchange-Correlation Functional: Local Density Approximation (LDA) or Generalized

Gradient Approximation (GGA) are commonly used. Van der Waals corrections (e.g., DFT-
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D3) are crucial for accurately describing the interlayer interactions in multilayer systems.

[32]

Pseudopotentials: Used to describe the interaction between valence electrons and the

ionic cores.

Simulation Cell: For monolayer and few-layer systems, a periodic supercell approach is

used with a large vacuum spacing (>13 Å) to prevent interactions between periodic

images.[32]

Brillouin Zone Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone for

electronic structure calculations. Phonon properties are then calculated along high-

symmetry paths.[32]

Visualizations
Diagrams created using Graphviz DOT language provide clear visual summaries of key

concepts and workflows.
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Vibrational Modes of Monolayer MoS₂

In-Plane E' (E₂g¹) Mode
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Phonon Dispersion of Monolayer MoS₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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